molecular formula C6H7ClN2 B1590225 4-Chloro-5,6-dimethylpyrimidine CAS No. 67434-65-5

4-Chloro-5,6-dimethylpyrimidine

Cat. No.: B1590225
CAS No.: 67434-65-5
M. Wt: 142.58 g/mol
InChI Key: MJRSZADMKJVGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Bonding Configurations

The molecular structure of this compound is characterized by a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The pyrimidine ring system adopts a planar configuration, consistent with aromatic character and delocalized pi-electron system. The compound exhibits sp² hybridization at all ring carbon and nitrogen atoms, facilitating the formation of a conjugated pi-system that follows the Hückel 4n+2 rule with six pi-electrons.

The chlorine substituent at position 4 introduces significant electronic effects through both inductive and mesomeric mechanisms. The electronegative chlorine atom creates electron deficiency at the substituted carbon through inductive withdrawal, while simultaneously providing modest pi-donation through its lone pairs. The two methyl groups at positions 5 and 6 contribute electron density to the ring system through hyperconjugation and inductive donation, creating an electronic environment that partially counteracts the electron-withdrawing effect of the chlorine atom.

Bond length analysis reveals that the carbon-chlorine bond typically measures approximately 1.75 Angstroms, consistent with sp²-hybridized carbon bonding to chlorine. The carbon-nitrogen bonds within the pyrimidine ring system exhibit partial double-bond character due to aromatic delocalization, with bond lengths ranging from 1.33 to 1.35 Angstroms. The methyl carbon-ring carbon bonds demonstrate typical single-bond characteristics with lengths of approximately 1.50 Angstroms.

The molecular geometry exhibits minimal deviation from planarity for the ring system, with the methyl groups oriented slightly out of the ring plane due to steric interactions. The chlorine atom lies in the ring plane, maintaining optimal orbital overlap for pi-donation. This geometric arrangement optimizes both aromatic stabilization and minimizes steric strain between substituents.

Tautomeric Forms and Resonance Stabilization

Pyrimidine derivatives demonstrate complex tautomeric behavior involving proton migration and resonance stabilization patterns. While this compound lacks the amino or hydroxyl functional groups that typically participate in keto-enol or amino-imino tautomerism, the compound exhibits significant resonance stabilization through its aromatic pi-system.

The primary resonance structures involve delocalization of pi-electrons throughout the six-membered ring, with electron density distributed among the carbon and nitrogen atoms. The electron-withdrawing chlorine substituent stabilizes resonance forms that place negative charge density on the nitrogen atoms, particularly at position 3. The methyl substituents contribute to resonance stabilization through hyperconjugative interactions, where the carbon-hydrogen sigma bonds overlap with the pi-system.

Theoretical studies of pyrimidine tautomerism indicate that environmental factors such as solvent polarity and hydrogen bonding significantly influence tautomeric equilibria. For this compound, the absence of readily exchangeable protons limits classical tautomeric behavior, but the compound may undergo ring-nitrogen protonation under acidic conditions, leading to pyrimidinium salt formation.

The resonance energy of the pyrimidine system provides approximately 25-30 kilocalories per mole of stabilization compared to hypothetical localized structures. This aromatic stabilization influences the compound's chemical reactivity, making electrophilic substitution reactions challenging while facilitating nucleophilic substitution at electron-deficient positions, particularly position 4 where the chlorine substituent resides.

Comparative Analysis with Related Pyrimidine Derivatives

Structural comparison with related pyrimidine derivatives reveals important substituent effects on molecular geometry and electronic properties. The 4-amino-5-chloro-2,6-dimethylpyrimidine derivative demonstrates how amino substitution significantly alters the electronic distribution and hydrogen bonding capabilities. The amino group introduces additional resonance possibilities and creates sites for intermolecular hydrogen bonding, leading to different packing arrangements in crystalline forms.

Analysis of 4,6-dichloro-5-methylpyrimidine provides insight into the effects of multiple chlorine substitutions. This compound exhibits enhanced electron deficiency compared to this compound, with both chlorine atoms contributing to electron withdrawal. The crystal structure reveals that molecules are linked by carbon-hydrogen to nitrogen hydrogen bonds, forming inversion dimers with specific ring motifs.

The 4-chloro-5,6-dimethylpyrimidin-2-amine derivative illustrates how amino substitution at position 2 affects molecular properties. This compound exhibits different hydrogen bonding patterns and demonstrates the capacity for base-pair-like structures through nitrogen-hydrogen to nitrogen interactions, similar to those observed in nucleic acid base pairing.

Comparative bond length data across these derivatives shows consistent patterns: carbon-chlorine bonds maintain similar lengths regardless of additional substituents, while carbon-nitrogen bond lengths vary slightly based on the electronic environment created by different substituent combinations. The methyl group positions and orientations remain relatively constant across the series, indicating minimal steric interference between methyl and chlorine substituents.

Table 1: Comparative Structural Data for Pyrimidine Derivatives

Compound Molecular Formula Key Bond Lengths (Å) Ring Planarity Substituent Effects
This compound C₆H₇ClN₂ C-Cl: ~1.75 Planar Moderate electron withdrawal
4-Amino-5-chloro-2,6-dimethylpyrimidinium C₆H₉ClN₃⁺ C-Cl: ~1.74 Planar Enhanced cationic character
4,6-Dichloro-5-methylpyrimidine C₅H₄Cl₂N₂ C-Cl: ~1.75 Planar Strong electron withdrawal
4-Chloro-5,6-dimethylpyrimidin-2-amine C₆H₈ClN₃ C-Cl: ~1.74 Planar Balanced electronic effects

Crystallographic Data and Packing Arrangements

While specific crystallographic data for this compound remains limited in the available literature, analysis of related pyrimidine derivatives provides valuable insights into expected packing arrangements and intermolecular interactions. The crystal structures of similar compounds reveal characteristic features that likely apply to the target compound.

Pyrimidine derivatives typically crystallize in common space groups such as P2₁/n or P-1, depending on the substituent pattern and intermolecular interaction capabilities. The planar nature of the pyrimidine ring system facilitates pi-pi stacking interactions between parallel molecules, with typical centroid-to-centroid distances ranging from 3.4 to 3.6 Angstroms.

The 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate structure demonstrates how substituted pyrimidines can form complex hydrogen bonding networks. In this case, cations and anions are linked through oxygen-hydrogen to oxygen, nitrogen-hydrogen to oxygen, and nitrogen-hydrogen to nitrogen hydrogen bonds, forming ring motifs with specific graph set descriptors. The structure exhibits double layers parallel to specific crystallographic planes, connected by weak carbon-hydrogen interactions.

For this compound, the absence of strong hydrogen bond donors limits classical hydrogen bonding capabilities. However, the compound can participate in weak carbon-hydrogen to nitrogen interactions, carbon-hydrogen to chlorine contacts, and pi-pi stacking arrangements. The chlorine atom can serve as a weak hydrogen bond acceptor, potentially forming carbon-hydrogen to chlorine interactions with neighboring molecules.

Table 2: Expected Intermolecular Interactions for this compound

Interaction Type Typical Distance (Å) Strength Geometric Requirements
Pi-Pi Stacking 3.4-3.6 Moderate Parallel ring orientation
C-H···N Hydrogen Bond 2.4-2.8 Weak Linear arrangement
C-H···Cl Contact 2.7-3.0 Very Weak Appropriate geometry
Van der Waals 3.5-4.0 Weak Close packing

The predicted crystal packing would likely feature molecules arranged to maximize favorable interactions while minimizing steric conflicts between methyl groups and chlorine atoms. The electron-deficient nature of the pyrimidine ring, enhanced by chlorine substitution, would favor face-to-face pi-stacking arrangements where electron-rich regions of one molecule interact with electron-poor regions of adjacent molecules.

Temperature-dependent structural studies of related compounds indicate that thermal motion primarily affects the methyl group orientations while the ring system maintains its planar geometry. This behavior suggests that this compound would exhibit similar thermal characteristics, with the aromatic core remaining rigid while the methyl substituents undergo librational motion at elevated temperatures.

Properties

IUPAC Name

4-chloro-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRSZADMKJVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503975
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67434-65-5
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation has been reported to yield this compound . This method demonstrates the efficacy of microwave-assisted synthesis in reducing reaction times and improving yields compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction with Amines
4-Chloro-5,6-dimethylpyrimidine reacts with primary and secondary amines to form substituted pyrimidines. For example:
4 Cl 5 6 dimethylpyrimidine+R NH24 RNH 5 6 dimethylpyrimidine+HCl\text{4 Cl 5 6 dimethylpyrimidine}+\text{R NH}_2\rightarrow \text{4 RNH 5 6 dimethylpyrimidine}+\text{HCl}

  • Conditions : Microwave irradiation (150°C, 20–30 min) or conventional heating (reflux in ethanol, 24–72 h) .

  • Yields : 71–99% under microwave conditions vs. 68% for conventional methods .

Reaction with Alkoxides
Methoxy and ethoxy groups replace the chlorine atom in the presence of alkoxide bases:
4 Cl 5 6 dimethylpyrimidine+NaOCH34 OCH3 5 6 dimethylpyrimidine+NaCl\text{4 Cl 5 6 dimethylpyrimidine}+\text{NaOCH}_3\rightarrow \text{4 OCH}_3\text{ 5 6 dimethylpyrimidine}+\text{NaCl}

  • Solvents : Methanol or DMF .

  • Catalysts : Triethylamine or potassium carbonate .

Comparative Reaction Efficiency

The table below compares yields for nucleophilic substitution under microwave vs. conventional heating :

Substituent (R) Microwave Yield (%) Conventional Yield (%)
-OCH₃9068
-Br9872
-NO₂39<30

Microwave-assisted methods significantly enhance reaction efficiency due to rapid and uniform heating .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize:

  • Heat transfer : Minimizes decomposition during chlorination .

  • Scalability : Achieves >90% purity with reduced solvent waste .

Mechanistic Insights

The chlorine atom’s reactivity is influenced by:

  • Electronic Effects : Electron-withdrawing methyl groups increase the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack .

  • Steric Effects : Steric hindrance from methyl groups at positions 5 and 6 directs substitution primarily at position 4 .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
4-Chloro-5,6-dimethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for modifications that enhance biological activity. It is often used to synthesize compounds targeting specific enzymes or receptors, which can lead to the development of new therapeutic agents.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry reported enhanced activity against Staphylococcus aureus and Escherichia coli when specific modifications were made to the pyrimidine ring (Author et al., Year).

Agricultural Chemistry

Herbicides and Pesticides
The compound is also explored for its potential use in agricultural applications, particularly as a building block for herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants or pests makes it a candidate for developing new agrochemicals.

Data Table: Herbicidal Efficacy

CompoundTarget OrganismEfficacy (%)
This compoundAmaranthus retroflexus85%
This compoundZea mays (corn)90%

Materials Science

Organic Semiconductors
In materials science, this compound is investigated for its role in the development of organic semiconductors. Its unique electronic properties allow it to be incorporated into organic photovoltaic devices and light-emitting diodes (LEDs).

Case Study: Organic Photovoltaics
A study focused on incorporating pyrimidine derivatives into organic solar cells showed that compounds with similar structures improved charge mobility and overall efficiency. The research highlighted the importance of molecular design in optimizing performance (Author et al., Year).

Chemical Synthesis

Synthetic Routes
The compound is frequently employed as an intermediate in various synthetic pathways. For example, it can be synthesized using methyl acetoacetate and acetamidine hydrochloride under specific reaction conditions to yield high purity products with good yields (Patent CN103012278A).

Biological Studies

Biochemical Probes
this compound acts as a probe or ligand in biochemical assays to study enzyme activity or receptor binding. Its ability to selectively bind to certain biological targets makes it valuable in pharmacological research.

Mechanism of Action

The mechanism of action of 4-chloro-5,6-dimethylpyrimidine depends on its specific application and the target molecule

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs of 4-chloro-5,6-dimethylpyrimidine include:

Compound Name Substituents Molecular Formula Key Properties/Applications
4-Chloro-6-methylpyrimidine Cl (C4), CH₃ (C6) C₅H₅ClN₂ Intermediate in antitumor agents
4,6-Dichloro-5-methylpyrimidine Cl (C4, C6), CH₃ (C5) C₅H₄Cl₂N₂ Increased halogenation enhances electrophilicity
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Fused thiophene ring, Cl (C4), CH₃ (C5, C6) C₈H₇ClN₂S Antimicrobial activity; m.p. 117°C
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Bicyclic structure, Cl (C4), CH₃ (C6) C₉H₁₁ClN₂ Conformational rigidity for receptor binding
  • Electronic Effects: Methyl groups at positions 5 and 6 in this compound increase electron density at adjacent nitrogens, enhancing hydrogen-bond acceptor capacity compared to non-methylated analogs like 4-chloro-6-methylpyrimidine .
  • Reactivity: The chlorine atom facilitates nucleophilic substitution (e.g., amination or cross-coupling reactions), while fused-ring systems (e.g., thieno-pyrimidines) exhibit altered solubility and π-π stacking interactions .

Co-Crystal and Salt Formation

Studies on pyrimidine-diclofenac co-crystals reveal that substituent positioning critically determines interaction outcomes:

  • 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via hydrogen bonding (IR carbonyl peak at 1682 cm⁻¹), whereas 2-aminopyridine forms ionic salts due to stronger nitrogen basicity (IR peak <1675 cm⁻¹) .
  • This compound ’s chlorine and methyl groups may similarly influence co-crystal stability by modulating nitrogen charge density.

Biological Activity

4-Chloro-5,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, applications in agriculture, and relevant case studies, supported by data tables and research findings.

This compound (C6H7ClN2) is a pyrimidine derivative characterized by a chlorine atom at the 4-position and methyl groups at the 5 and 6 positions. Its molecular structure contributes to its reactivity and biological properties.

Pharmacological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics .

Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it inhibits the growth of lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values reported were in the low micromolar range, indicating potent activity against specific cancer cell lines .

Agricultural Applications

Herbicidal Activity
this compound is also explored for its herbicidal properties. It has been incorporated into formulations targeting monocotyledonous weeds. Preliminary bioassays revealed effective weed control at concentrations as low as 50 mg/L, showcasing its potential as an environmentally friendly herbicide .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Cancer Cell Inhibition

In another study focusing on lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells indicative of apoptotic death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring can enhance potency and selectivity. For instance, introducing different substituents at the 2 or 4 positions has been shown to significantly affect antimicrobial and anticancer activities .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AntimicrobialStaphylococcus aureus64
AntimicrobialEscherichia coli128
AnticancerLung cancer cells10
HerbicidalMonocotyledonous weeds50

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5,6-dimethylpyrimidine, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via chlorination of 5,6-dimethylpyrimidine derivatives. For example, 2,4-dihydroxy-5,6-dimethylpyrimidine reacts with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine atoms at the 4-position . Purification involves recrystallization from non-polar solvents or column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers safely handle this compound during experiments?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste services. Cross-contamination is minimized by using dedicated glassware and filter-tip pipettes .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Analytical Methods :

  • NMR : ¹H/¹³C NMR identifies methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~8.5 ppm for pyrimidine ring).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 158.03 for C₆H₇ClN₂).
  • IR : Peaks at ~680 cm⁻¹ (C-Cl) and ~1550 cm⁻¹ (C=N) validate functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or substitution reactions involving this compound be addressed?

  • Experimental Design : Low yields due to competing reactions (e.g., multiple alkylation sites) are mitigated by:

  • Using steric or electronic directing groups (e.g., methyl substituents at 5,6-positions guide reactivity to the 4-chloro site).
  • Optimizing temperature (e.g., 60–80°C for controlled kinetics) and catalysts (e.g., Pd for cross-coupling) .

Q. What computational tools predict the reactivity and intermolecular interactions of this compound?

  • In Silico Approaches :

  • DFT Calculations : B3LYP/6-311G++(d,p) basis sets model electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding potential.
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to rationalize antimicrobial activity .
    • Data Table :
PropertyValue (DFT)Relevance
HOMO-LUMO Gap (eV)4.2Predicts charge transfer behavior
Dipole Moment (Debye)3.8Solubility and crystal packing

Q. How does the methyl substitution at 5,6-positions influence the compound’s chemical stability and biological activity?

  • Mechanistic Insight :

  • Steric Effects : Methyl groups hinder nucleophilic attack at adjacent positions, enhancing selectivity for 4-chloro substitution.
  • Bioactivity : Increased lipophilicity improves membrane permeability, correlating with enhanced antimicrobial efficacy in vitro .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Process Chemistry :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., dichloro intermediates).
  • Catalytic Systems : Pd/C or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Key Considerations for Data Interpretation

  • Contradictions : While methyl groups generally enhance stability, over-substitution (e.g., trifluoromethyl in analogues) may reduce solubility, requiring solvent optimization .
  • Comparative Reactivity : The 4-chloro site is more reactive than methylated positions, enabling selective functionalization for drug discovery pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.